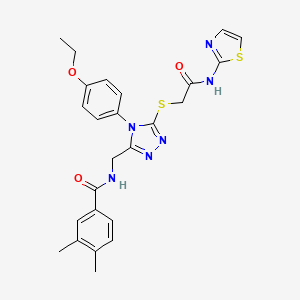

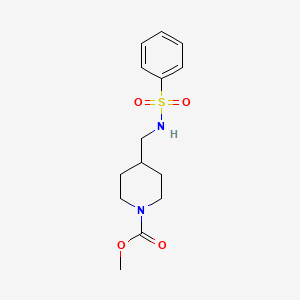

Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” are used in the manufacture of fentanyl and its analogues .Aplicaciones Científicas De Investigación

Biological Activity on Beta(3) Adrenergic Receptors : A study by Hu et al. (2001) synthesized and evaluated novel phenyl sulfonamides for their activity on the human beta(3)-adrenergic receptor. These compounds, including variations of Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate, demonstrated potent agonist activity at the beta(3) receptor, showing selectivity over beta(1) and beta(2) receptors. This research highlights its potential application in targeting specific adrenergic receptors (Hu et al., 2001).

Inhibition of Membrane-bound Phospholipase A2 : Oinuma et al. (1991) developed compounds that inhibit membrane-bound phospholipase A2, which plays a role in the regulation of inflammatory responses. Piperidine derivatives, including this compound, showed potential as inhibitors, which could be significant for conditions like myocardial infarction (Oinuma et al., 1991).

Metabolism of Novel Antidepressants : Research by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying its metabolites including this compound. This study provides insights into the drug's metabolic pathways, crucial for understanding its pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).

Chemical and Fluorescence Properties : Nath et al. (2016) studied the synthesis, structure, thermal analyses, redox behavior, and fluorescence properties of various complexes derived from piperidine derivatives. This research contributes to the understanding of the compound's chemical characteristics and potential applications in material science (Nath et al., 2016).

Enzyme Inhibition Activities : Khalid et al. (2014) synthesized piperidine-4-carbohydrazide derivatives and screened them for enzyme inhibition activities, specifically targeting acetylcholinesterase and butyrylcholinesterase. This research is significant for developing treatments for diseases like Alzheimer's (Khalid et al., 2014).

Anticancer Properties : A study by Rehman et al. (2018) synthesized propanamide derivatives of piperidine-4-carboxylic acid ethyl ester and evaluated them as anticancer agents. This research indicates the potential therapeutic application of such compounds in cancer treatment (Rehman et al., 2018).

Antibacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activity. This study explores the potential use of such compounds in treating bacterial infections (Khalid et al., 2016).

Polymerization and Bioconjugation : Borova et al. (2021) introduced a post-polymerization modification method of an α-terminal functionalized poly-(N-methyl-glycine), utilizing this compound. This method is of interest for bioconjugation applications (Borova et al., 2021).

CNS Disorders Treatment : Canale et al. (2016) identified N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as potential treatments for CNS disorders. This research is crucial for developing new therapeutic agents for complex diseases (Canale et al., 2016).

5-HT(2A) Receptor Antagonists : Fletcher et al. (2002) developed acyclic sulfones as high-affinity, selective 5-HT(2A) receptor antagonists, with bioavailability for potential evaluation in animal models (Fletcher et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They play a crucial role in various biological processes, including blood pressure regulation and inflammation .

Mode of Action

The compound interacts with its target, the sEH enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s structural resemblance to the enzymes’ substrates, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding

Biochemical Pathways

The inhibition of sEH enzymes by this compound affects the metabolic pathways involving epoxides . These pathways are involved in various physiological processes, including the regulation of blood pressure and inflammation . By inhibiting sEH enzymes, the compound can potentially reduce blood pressure elevation and inflammatory responses .

Pharmacokinetics

The compound is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The inhibition of sEH enzymes by this compound can lead to a reduction in blood pressure elevation and inflammatory responses . This is due to the role of these enzymes in the metabolism of epoxides, which are involved in these physiological processes . The exact molecular and cellular effects of the compound’s action may vary depending on the specific context and require further investigation.

Propiedades

IUPAC Name |

methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-14(17)16-9-7-12(8-10-16)11-15-21(18,19)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCGOEMSMJDRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)

![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)

![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)

![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)

![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)